![molecular formula C13H10F3N3 B13728634 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline CAS No. 1961-53-1](/img/structure/B13728634.png)
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is an organic compound belonging to the class of azobenzenes It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group (-CF3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline typically involves the diazotization of 4-(trifluoromethyl)aniline followed by a coupling reaction with aniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which is then coupled with aniline in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Applications De Recherche Scientifique
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline involves its ability to undergo reversible photoisomerization. The compound can switch between its trans (E) and cis (Z) forms upon exposure to light of specific wavelengths. This property makes it useful in applications such as optical data storage and molecular switches. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Lacks the trifluoromethyl substitution, making it less hydrophobic and less stable under certain conditions.
4-(Trifluoromethyl)azobenzene: Similar structure but without the aniline substitution, leading to different reactivity and applications.
Uniqueness
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline is unique due to the presence of both the trifluoromethyl group and the aniline substitution. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1961-53-1 |
|---|---|
Formule moléculaire |
C13H10F3N3 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)9-1-5-11(6-2-9)18-19-12-7-3-10(17)4-8-12/h1-8H,17H2 |
Clé InChI |
YJPKSWNLIDWGNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


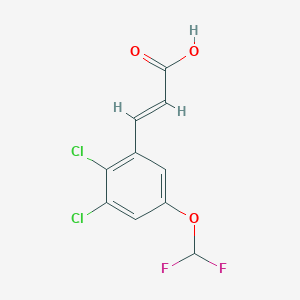
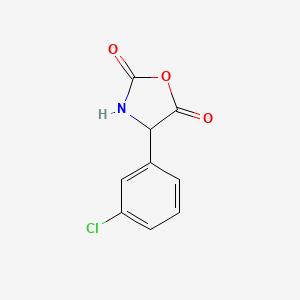
![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
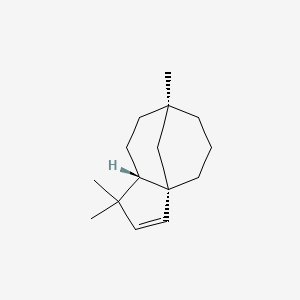

![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
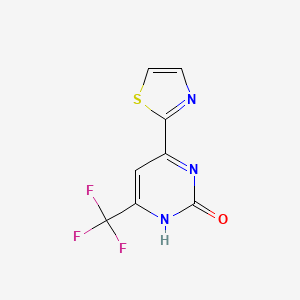
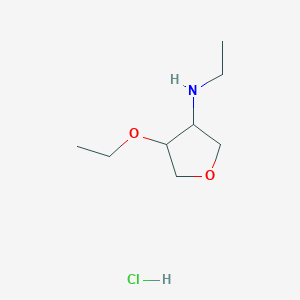
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)

![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
